Cyclopenta(4,5)cyclooct(1,2-f)indene-6-carboxaldehyde, 1,2,3,3a,4,6a,7,7a,8,9,10,10a,11,11a-tetradecahydro-10-(1-methylethyl)-3,7a,12-trimethyl-2-(beta-D-xylopyranosyloxy)-, (2S-(2-alpha,3-beta,3a-beta,6a-alpha,7a-alpha,10-beta,10a-beta,11a-beta))-
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Overview
Description
Aleurodiscal is an an antifungal sesterterpenoid.
Scientific Research Applications
Synthesis and Psychopharmacologic Investigations
Research into the synthesis of benzomorphan analogs with structures related to Cyclopenta[4,5]cyclooct[1,2-f]indene-6-carboxaldehyde has been conducted. These studies involve complex chemical reactions including the addition of beta-alanine derivatives and LiAlH4-reduction, leading to various dihydroxy acetals and aminomethyl-2,6-epoxy-3-benzoxocines. Such studies are pivotal in understanding the psychopharmacological properties of these compounds (Wünsch & Bauschke, 1993).
Asymmetric Diels-Alder Reactions
The application of chiral ruthenium catalysts in asymmetric Diels-Alder reactions of beta-ketoesters with butadienes to produce tetrahydro-1-indanone derivatives has been explored. This method has been used to synthesize complex estrone derivatives, indicating its utility in creating intricate molecular structures (Schotes & Mezzetti, 2010).
Microbiological Degradation Studies
Research has been conducted on the microbiological degradation of bile acids, revealing insights into the metabolism of compounds structurally similar to Cyclopenta[4,5]cyclooct[1,2-f]indene-6-carboxaldehyde. These studies provide a deeper understanding of microbial interactions with complex organic molecules (Hashimoto & Hayakawa, 1977).
Macrocyclic Compound Synthesis
Research into the synthesis of macrocyclic compounds involving carborane icosahedra linked through various organic groups has been explored. Such studies contribute to our understanding of the creation and manipulation of large, complex molecular structures, potentially similar in complexity to Cyclopenta[4,5]cyclooct[1,2-f]indene-6-carboxaldehyde (Jiang et al., 1996).
Properties
CAS No. |
122535-46-0 |
---|---|
Molecular Formula |
C30H46O6 |
Molecular Weight |
502.7 g/mol |
IUPAC Name |
(1S,2Z,5S,6S,7S,9E,11S,13R,16S,17S)-2,6,13-trimethyl-16-propan-2-yl-5-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxytetracyclo[9.7.0.03,7.013,17]octadeca-2,9-diene-10-carbaldehyde |
InChI |
InChI=1S/C30H46O6/c1-15(2)19-8-9-30(5)12-23-18(13-31)6-7-20-17(4)26(11-22(20)16(3)21(23)10-24(19)30)36-29-28(34)27(33)25(32)14-35-29/h6,13,15,17,19-21,23-29,32-34H,7-12,14H2,1-5H3/b18-6-,22-16-/t17-,19-,20-,21+,23+,24-,25+,26-,27-,28+,29-,30+/m0/s1 |
InChI Key |
PGDQFMJGCJTDBU-XKRAMSRFSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]/2C/C=C(\[C@H]3C[C@]4(CC[C@H]([C@@H]4C[C@@H]3/C(=C2/C[C@@H]1O[C@H]5[C@@H]([C@H]([C@@H](CO5)O)O)O)/C)C(C)C)C)/C=O |
SMILES |
CC1C2CC=C(C3CC4(CCC(C4CC3C(=C2CC1OC5C(C(C(CO5)O)O)O)C)C(C)C)C)C=O |
Canonical SMILES |
CC1C2CC=C(C3CC4(CCC(C4CC3C(=C2CC1OC5C(C(C(CO5)O)O)O)C)C(C)C)C)C=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Aleurodiscal |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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